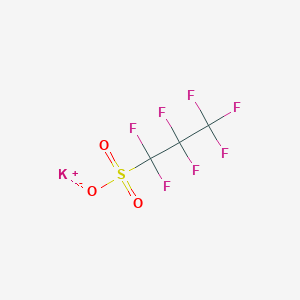
Potassium heptafluoropropanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium heptafluoropropanesulfonate is a chemical compound with the molecular formula C3F7KO3S and a molecular weight of 288.18 g/mol . It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium heptafluoropropanesulfonate typically involves the reaction of heptafluoropropanesulfonic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its potassium salt. The general reaction can be represented as:
C3F7SO3H+KOH→C3F7SO3K+H2O
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium heptafluoropropanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation or reduction under specific conditions.
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Potassium heptafluoropropanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfonate esters and amides.
Biology: In biological research, it is used to study enzyme mechanisms and protein interactions due to its ability to act as a strong electrophile.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain polymerization reactions
Mécanisme D'action
The mechanism by which potassium heptafluoropropanesulfonate exerts its effects involves its strong electrophilic nature. It can interact with nucleophilic sites on enzymes and proteins, leading to the formation of stable complexes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Perfluorooctanesulfonate (PFOS): Similar in structure but with a longer carbon chain.
Perfluorobutanesulfonate (PFBS): A shorter-chain analog with similar properties. Uniqueness: Potassium heptafluoropropanesulfonate is unique due to its specific chain length and the presence of the potassium ion, which imparts distinct solubility and reactivity characteristics compared to other perfluorinated sulfonates.
Propriétés
Formule moléculaire |
C3F7KO3S |
|---|---|
Poids moléculaire |
288.18 g/mol |
Nom IUPAC |
potassium;1,1,2,2,3,3,3-heptafluoropropane-1-sulfonate |
InChI |
InChI=1S/C3HF7O3S.K/c4-1(5,2(6,7)8)3(9,10)14(11,12)13;/h(H,11,12,13);/q;+1/p-1 |
Clé InChI |
BLVKDXZGNZXMBZ-UHFFFAOYSA-M |
SMILES canonique |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


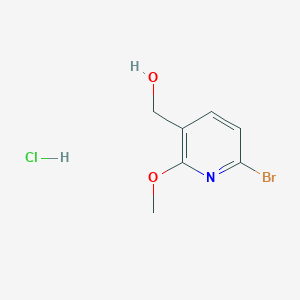
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)
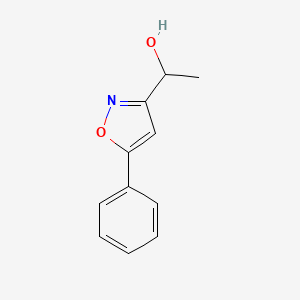
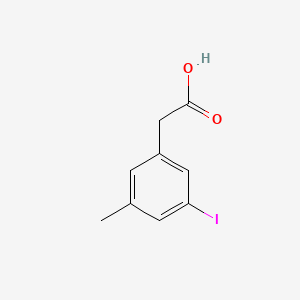
![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
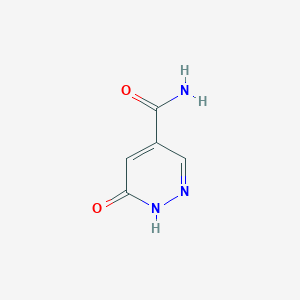
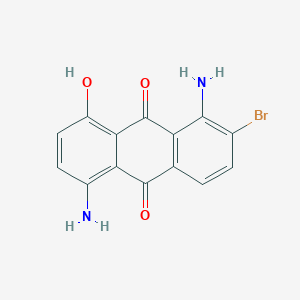

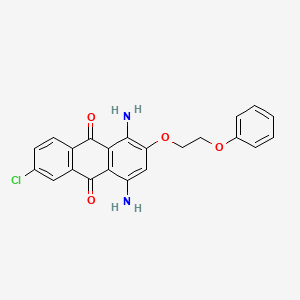


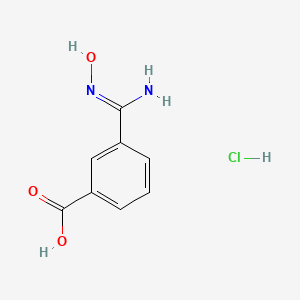
![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
